molecular formula C24H30BClF2N4O B605999 BDP R6G amine CAS No. 2183473-06-3

BDP R6G amine

Cat. No. B605999
CAS RN: 2183473-06-3
M. Wt: 74.79
InChI Key: MNYJFICGJSOWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDP R6G amine is a borondipyrromethene dye that matches the Rhodamine 6G (R6G) channel . This derivative of the fluorophore contains an aliphatic amine group in salt form . The amine group can be conjugated with electrophiles . Amines can also be used in enzymatic transamination .


Molecular Structure Analysis

The molecular structure of BDP R6G amine is based on a borondipyrromethene scaffold . It contains an aliphatic amine group in salt form . The molecular weight is 474.78 , and the molecular formula is C24H30N4BClF2O .


Chemical Reactions Analysis

The amine group in BDP R6G amine can be conjugated with electrophiles . Amines can also be used in enzymatic transamination .


Physical And Chemical Properties Analysis

BDP R6G amine has an orange to brown solid appearance . It has good solubility in DMF, DMSO, and alcohols . The excitation/absorption maximum is at 530 nm, and the emission maximum is at 548 nm . The fluorescence quantum yield is 0.96 .

Scientific Research Applications

1. Water Solubility Improvement in Betulin-3,28-Diphosphate

Betulin-3,28-diphosphate (BDP) water solubility can be improved by forming salt complexes with hydrophilic amino alcohols. This has been demonstrated through a study involving complexation with meglumine and xymedon, which are used as acidosis correctors and water-soluble antioxidants, respectively. The formation of BDP salt complexes with amines in solution determines BDP water solubility, enabling the development of hydrophilic dosage forms (Melnikova et al., 2019).

2. Amphiphilic BODIPY Derivatives for Bioimaging

Amphiphilic BODIPY derivatives exhibit unique photophysical properties and can form different vesicle architectures in aqueous solutions. These derivatives, such as BDP-1, show potential applications in cell imaging fields, particularly for effective lysosome biological imaging (Yang et al., 2016).

3. Micronization of Beclomethasone-17,21-Dipropionate for Pulmonary Delivery

The rapid expansion of supercritical solution (RESS) technique has been used for micronizing beclomethasone-17,21-dipropionate (BDP), an anti-inflammatory corticosteroid. This method is promising for producing particles suitable for pulmonary delivery, aiding in the treatment of conditions like asthma (Charpentier et al., 2008).

4. Electrochemical Oxidation of Rhodamine 6G with BDD Anodes

Aqueous solutions of Rhodamine 6G (R6G) can be treated by hydroxyl radicals electrocatalytically generated through the electro-Fenton process. The use of Platinum or boron-doped diamond (BDD) anodes has shown high efficiency in the mineralization of R6G, with applications in environmental and analytical chemistry (Khalfaoui et al., 2012).

5. Photostable Photosensitizers Based on BODIPY Chromophore

A novel photosensitizer scaffold based on BODIPY chromophore, named 2I-BDP, exhibits high extinction coefficient and photostability. Its wide applicability under various conditions makes it useful for studies in oxidative stress or photodynamic therapy (Yogo et al., 2005).

properties

IUPAC Name

6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYJFICGJSOWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BDP R6G amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BDP R6G amine
Reactant of Route 2
Reactant of Route 2
BDP R6G amine
Reactant of Route 3
Reactant of Route 3
BDP R6G amine
Reactant of Route 4
Reactant of Route 4
BDP R6G amine
Reactant of Route 5
Reactant of Route 5
BDP R6G amine
Reactant of Route 6
Reactant of Route 6
BDP R6G amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.